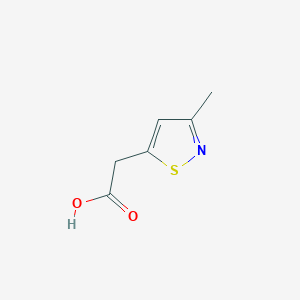

5-Isothiazoleacetic acid, 3-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isothiazoleacetic acid, 3-methyl- is a substituted isoxazole . It is used as a reagent in the solid phase synthesis of von Hippel-Lindau protein (VHL) ligands .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular formula of 5-Isothiazoleacetic acid, 3-methyl- is C6H7NO3 . The compounds of isothiazoles behave as the stable aromatic molecules because of the existence of an aromatic delocalized π- electron system .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

The physical form of 5-Isothiazoleacetic acid, 3-methyl- is needle-like crystals or fine crystalline powder . Its melting point is 101-104 °C (lit.) .Scientific Research Applications

Drug Discovery and Development

3-Methyl-5-isothiazoleacetic acid is a significant compound in the field of drug discovery. Its isoxazole ring is a common structure found in many commercially available drugs. The compound’s versatility allows for the creation of various functionalized scaffolds that can bind to biological targets, aiding in the expansion of drug-like chemical space .

Anticancer Research

The isoxazole scaffold of 3-Methyl-5-isothiazoleacetic acid shows promise in anticancer research. It has potential applications as HDAC inhibitors, which are a class of compounds that can induce cancer cell death and are being investigated for their therapeutic potential .

Antioxidant Properties

Functionalized isoxazole compounds, including 3-Methyl-5-isothiazoleacetic acid, exhibit antioxidant properties. These properties are valuable in the development of treatments for oxidative stress-related diseases .

Antibacterial and Antimicrobial Activity

The isoxazole core of 3-Methyl-5-isothiazoleacetic acid has been associated with antibacterial and antimicrobial activities. This makes it a candidate for the synthesis of new antibiotics and antimicrobial agents .

Solid Phase Synthesis of Ligands

3-Methyl-5-isothiazoleacetic acid can be used as a reagent in the solid phase synthesis of von Hippel-Lindau protein (VHL) ligands. These ligands are important for targeting the VHL protein, which is involved in the regulation of hypoxia-inducible factors and has implications in cancer research .

Synthesis of Isoxazoleacetamide Derivatives

The compound is used to prepare various derivatives, such as N-(4-chlorophenyl)-α-[[4-chlorophenyl)amino]methylene]-3-methyl-5-isoxazoleacetamide. These derivatives have potential applications in medicinal chemistry and drug design .

Eco-Friendly Synthetic Routes

Researchers are interested in developing metal-free synthetic routes for the synthesis of isoxazoles, including 3-Methyl-5-isothiazoleacetic acid. These methods are sought after due to their lower toxicity, reduced waste generation, and ease of separation from reaction mixtures .

Nanocatalysis and Sensing Applications

The structural diversity of 3-Methyl-5-isothiazoleacetic acid allows for its use in nanocatalysis and sensing applications. Its unique chemical properties can be harnessed to design catalysts and sensors with high specificity and sensitivity .

Safety and Hazards

Future Directions

Isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . It is always imperative to develop alternate metal-free synthetic routes .

Mechanism of Action

Target of Action

Isothiazoles, a class of compounds to which 5-isothiazoleacetic acid, 3-methyl- belongs, are known for their wide range of biological activities and can be used as effective new drugs and plant protection chemicals .

Mode of Action

It’s worth noting that isothiazoles have been found to be synergists of bioactive substances, which can enhance the effectiveness of other drugs, especially in cancer chemotherapy .

Result of Action

Isothiazoles have been found to have high biological activity, suggesting that they may have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYMJKXYQQPVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)

![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)

![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)